4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRTVAGIGIAARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(C(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of a suitable precursor with acyl (bromo)acetylenes.
Cyclization: The intermediate product undergoes intramolecular cyclization to form the pyrrolo[1,2-a]pyrimidine core structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens, alkyl groups, or aryl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical reactivity and biological activity.
Biology
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition: Studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: The compound has potential applications in binding to receptors that play critical roles in various physiological processes .
Medicine
The therapeutic potential of this compound is being explored for:
- Antiviral Activity: Preliminary studies suggest that it may exhibit antiviral properties.
- Anticancer Effects: Research is ongoing to assess its efficacy against different cancer cell lines.
- Antioxidant and Antimicrobial Properties: The compound shows promise in combating oxidative stress and microbial infections .
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of several pyrimidine derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Research
In another study focused on cancer therapy, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induces apoptosis in certain types of cancer cells while exhibiting low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Chemical Profile :
- CAS : 1190392-22-3 (S-enantiomer) / 1369766-03-9 (racemic or unspecified stereochemistry)
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Key Properties :
- Applications : Critical intermediate in synthesizing Vibegron , a β3-adrenergic receptor agonist for overactive bladder treatment .
Comparison with Structurally Similar Compounds
Sodium (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
(R)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
- CAS : 1190392-22-3 (stereoisomer)
- Molecular Formula : C₈H₈N₂O₃
- Key Differences :
- Stereochemistry : The (R)-enantiomer may exhibit distinct binding affinities to biological targets. For example, in Vibegron synthesis, the (S)-enantiomer is pharmacologically active, while the (R)-form is a process-related impurity .
- Synthesis : Requires chiral resolution or asymmetric synthesis, adding complexity to manufacturing .
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (4e)
- CAS: Not explicitly provided (from ).
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 257.25 g/mol
- Key Differences :
- Structural Complexity : Incorporates a pyrido ring and methyl groups, increasing hydrophobicity.
- Physicochemical Properties :
- Melting Point: 243–245°C
- NMR Data: Distinct aromatic proton signals (δ 6.88–8.82 ppm) due to extended conjugation .
Vibegron Impurity 6 (4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid)
- CAS : 1369766-03-9
- Molecular Formula : C₈H₈N₂O₃
- Key Differences :
Comparative Data Table
Biological Activity
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
The molecular formula for this compound is , with a molecular weight of 180.16 g/mol. The compound's structure features a pyrrolopyrimidine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| Boiling Point | 392.2 ± 44.0 °C |
| Density | 1.61 ± 0.1 g/cm³ |
Anticancer Properties
Research indicates that compounds related to the pyrrolopyrimidine structure exhibit significant anticancer activities. For instance, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity and selectivity towards CDK2 .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural analogs have been explored for their potential effects on cognitive functions and neuroprotection.
- Research Findings : In vitro studies suggest that these compounds may enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress .
Antimicrobial Activity
Preliminary investigations have reported antimicrobial properties of pyrrolopyrimidine derivatives against various pathogens. This could be attributed to their ability to interfere with nucleic acid synthesis in bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the pyrimidine ring. For example:
- Substituents at position 6 : Altering substituents at this position has been shown to modulate the selectivity and potency against specific targets such as CDKs.
Q & A
Q. What are the standard synthetic routes for preparing 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of amino-pyrrole derivatives with carbonyl-containing reagents. For example, pyridopyrimidine cores are often synthesized via condensation of 4-amino-pyrrole intermediates with dicarbonyl compounds under acidic or basic conditions . Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity .
Validation via TLC, HPLC, and NMR ensures purity (>95%) .
Q. How can researchers characterize the physicochemical properties of this compound, and what discrepancies might arise between predicted and experimental data?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., verifying carbonyl groups at δ ~170 ppm) .
- Chromatography : HPLC with UV detection (λ = 210–280 nm) for purity assessment .
- Thermal analysis : DSC/TGA to determine melting points and thermal stability.
Predicted properties (e.g., pKa = 2.72, density = 1.61 g/cm³ via computational tools) may differ from experimental values due to solvation effects or crystal packing . Always cross-validate using multiple techniques.
Q. What are the primary challenges in achieving enantiomeric purity for chiral analogs of this compound?
Stereochemical control requires chiral catalysts (e.g., BINAP-metal complexes) or chiral resolving agents. For instance, (S)- and (R)-enantiomers of related tetrahydropyrrolo-pyrimidine derivatives are resolved via chiral HPLC using cellulose-based columns . Racemization risks arise during acidic/basic workups, necessitating pH-controlled conditions (<5 or >9) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and functionalization of this compound for target-specific applications?
- DFT calculations : Predict reaction pathways (e.g., transition-state energies for cyclization steps) .
- Docking studies : Screen interactions with biological targets (e.g., enzyme active sites) to guide functional group modifications .
- MD simulations : Assess stability of derivatives in aqueous or lipid environments .
Software like Gaussian or AutoDock Vina is recommended .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar analogs?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized bioassays : Use WHO-validated cell lines (e.g., HEK293 for receptor studies).
- Metabolite profiling : LC-MS to rule out interference from degradation products .
- Dose-response validation : EC₅₀/IC₅₀ comparisons across independent labs .
Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?
- Bioisosteric replacement : Substitute labile ester groups with amides or heterocycles .
- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., phosphate esters) .
- SAR studies : Systematically modify substituents at positions 3 and 6 to balance lipophilicity (clogP ~1.5–2.5) and solubility .
Q. What are the best practices for analyzing degradation pathways under accelerated stability conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-MS/MS : Identify major degradation products (e.g., hydrolyzed carboxylic acid or ring-opened intermediates) .
- Kinetic modeling : Determine degradation rate constants (k) to predict shelf-life .
Methodological Notes
- Stereochemical Analysis : Use CD spectroscopy or X-ray crystallography to confirm absolute configuration of enantiomers .
- Contradictory Data : Replicate studies using identical reagents (e.g., same batch of starting materials) and protocols .
- Safety : Follow GHS guidelines (P201/P202) for handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
